molecular formula C13H18N2O2 B1591659 Methyl 3-(4-methylpiperazin-1-yl)benzoate CAS No. 474334-89-9

Methyl 3-(4-methylpiperazin-1-yl)benzoate

Cat. No.: B1591659
CAS No.: 474334-89-9
M. Wt: 234.29 g/mol
InChI Key: LPOJJZXQESTVEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(4-methylpiperazin-1-yl)benzoate (CAS 474334-89-9) is a valuable chemical intermediate in medicinal chemistry and anticancer research. This compound, with a molecular formula of C13H18N2O2 and a molecular weight of 234.30 g/mol, is a clear, colorless to yellow liquid with a density of 1.119 g/mL and a boiling point between 169°C and 172°C at 0.9 mmHg . Its structure incorporates both a benzoate ester and a N-methylpiperazine group, making it a versatile building block for the synthesis of more complex molecules. Researchers utilize this compound as a key precursor in the design and development of novel therapeutic agents. Its significance is highlighted in studies focusing on methyl piperazine derivatives, which are investigated for their promising cytotoxicity activity against a panel of human cancer cell lines, including A-549 (human lung carcinoma), HCT-116 (human colon carcinoma), and MIAPaCa-2 (human pancreatic carcinoma) . The piperazine moiety is a common pharmacophore in drugs targeting various kinases . As a high-purity material (97%), it is suited for coupling reactions and further functional group transformations in organic synthesis . This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(4-methylpiperazin-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-14-6-8-15(9-7-14)12-5-3-4-11(10-12)13(16)17-2/h3-5,10H,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPOJJZXQESTVEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=CC(=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584685
Record name Methyl 3-(4-methylpiperazin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474334-89-9
Record name Methyl 3-(4-methylpiperazin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Analytical Characterization for Methyl 3 4 Methylpiperazin 1 Yl Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the molecular structure of Methyl 3-(4-methylpiperazin-1-yl)benzoate in solution. Through one-dimensional (¹H, ¹³C) and two-dimensional experiments, a complete map of proton and carbon environments and their connectivities can be established.

¹H NMR Spectral Analysis: Proton Assignments and Coupling Patterns

The ¹H NMR spectrum of this compound displays distinct signals corresponding to each unique proton environment in the molecule. The aromatic region shows a complex pattern characteristic of a 1,3-disubstituted benzene (B151609) ring. The aliphatic region features signals from the methyl ester and the N-methylpiperazine moiety.

The aromatic protons (H-2, H-4, H-5, H-6) typically appear as multiplets due to spin-spin coupling. The proton at the C-2 position is expected to be a triplet or singlet-like signal, while the protons at C-4, C-5, and C-6 will show doublet of doublets or multiplet patterns. The methyl group of the ester (-COOCH₃) gives rise to a sharp singlet, typically downfield due to the deshielding effect of the adjacent oxygen atom. The piperazine (B1678402) ring protons show two distinct signals corresponding to the protons adjacent to the nitrogen connected to the benzene ring and the protons adjacent to the N-methyl group. These often appear as triplets if coupling to adjacent methylene (B1212753) protons is resolved. The N-methyl group itself appears as a singlet further upfield.

Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted data based on analogous structures and standard chemical shift values. The exact chemical shifts (δ) and coupling constants (J) are dependent on the solvent and experimental conditions.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Ar-H (H-2, H-4, H-5, H-6)~7.0-7.6m4H
-OCH₃ (ester)~3.9s3H
Piperazine (-NCH₂-)~3.2-3.4t4H
Piperazine (-NCH₂-)~2.5-2.7t4H
N-CH₃~2.3s3H

¹³C NMR Spectral Analysis: Carbon Atom Environments

The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. For this compound, a total of 11 distinct signals are expected, corresponding to the 13 carbon atoms (with some equivalences). The carbonyl carbon of the ester group appears significantly downfield. The aromatic carbons show signals in the typical aromatic region, with the carbon attached to the piperazine ring (C-3) and the carbon attached to the ester group (C-1) being most influenced by their substituents. The aliphatic region contains signals for the ester methyl, the N-methyl, and the two non-equivalent methylene carbons of the piperazine ring.

Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted data based on analogous structures and standard chemical shift values. The exact chemical shifts (δ) are dependent on the solvent and experimental conditions.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (ester)~166-168
Ar-C (C-3)~150-152
Ar-C (C-1)~130-132
Ar-CH (C-2, C-4, C-5, C-6)~115-130
Piperazine (-NCH₂-)~54-56
-OCH₃ (ester)~51-53
Piperazine (-NCH₂-)~48-50
N-CH₃~45-47

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Elucidation

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. It would be used to confirm the connectivity of the aromatic protons on the benzene ring and to trace the coupling network within the piperazine ring's methylene groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It allows for the definitive assignment of the carbon signals for all protonated carbons (aromatic CH, -OCH₃, piperazine CH₂, and N-CH₃).

The ester methyl protons (-OCH₃) to the carbonyl carbon (C=O) and the C-1 aromatic carbon.

The piperazine protons adjacent to the benzene ring to the aromatic carbons C-2, C-3, and C-4, confirming the attachment point.

The N-methyl protons to the adjacent piperazine methylene carbons.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the parent ion, which can be used to confirm the molecular formula. The theoretical exact mass of the protonated molecule [M+H]⁺ is calculated from the sum of the most abundant isotopes of its constituent atoms.

The molecular formula for this compound is C₁₃H₁₈N₂O₂. The calculated monoisotopic mass for the neutral molecule is 234.1368 Da. For the protonated species, [C₁₃H₁₉N₂O₂]⁺, the calculated exact mass is 235.1441 Da. nih.gov Experimental HRMS data would be expected to match this value within a very narrow margin (typically <5 ppm), confirming the elemental composition.

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a fingerprint that helps to confirm the structure. For this compound, the molecular ion peak ([M]⁺) would be observed at m/z 234.

Key fragmentation pathways would include:

Loss of the methoxy (B1213986) group: Cleavage of the ester can result in the loss of a methoxy radical (•OCH₃), leading to a prominent fragment ion at m/z 203 [M-31]⁺.

Formation of the benzoyl cation: Subsequent loss of carbon monoxide (CO) from the m/z 203 fragment could yield an ion at m/z 175.

Cleavage of the piperazine ring: The piperazine ring is prone to fragmentation. A characteristic fragment for N-methylpiperazine is the formation of a stable iminium ion at m/z 57 or m/z 71 through cleavage of the ring.

Loss of the piperazine moiety: Cleavage of the C-N bond between the benzene ring and the piperazine nitrogen can lead to fragments corresponding to the benzoate (B1203000) portion and the piperazine portion of the molecule.

The analysis of these characteristic fragments in the mass spectrum provides strong corroborative evidence for the proposed structure of the molecule.

LC-MS and GC-MS Applications in Purity Assessment and Reaction Monitoring

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques indispensable for the purity assessment and reaction monitoring of synthetic compounds like this compound.

Purity Assessment: LC-MS is particularly well-suited for determining the purity of this compound samples. The technique separates the target compound from impurities and by-products based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase. nih.gov The mass spectrometer then provides highly sensitive detection and mass information, allowing for the identification and quantification of even trace-level impurities. For instance, a high-resolution mass spectrum would confirm the molecular weight of the main compound and reveal the presence of any related substances. Methods are often developed using a reverse-phase C18 column with a gradient elution of mobile phases like acetonitrile (B52724) and water containing additives such as ammonium (B1175870) acetate (B1210297) to ensure good peak shape and ionization. nih.gov Purity is typically reported as a percentage based on the relative peak area of the main component in the chromatogram. rsc.org

Reaction Monitoring: Both LC-MS and GC-MS are vital for monitoring the progress of the synthesis of this compound. Small aliquots can be taken from the reaction mixture at various time points and analyzed to track the consumption of starting materials and the formation of the product. This allows chemists to determine the optimal reaction time and conditions. For example, in syntheses involving the formation of the piperazine ring or the esterification of the benzoic acid moiety, LC-MS can show the disappearance of reactant peaks and the appearance of the product peak with its corresponding mass-to-charge ratio (m/z). rsc.org GC-MS can also be employed, particularly for monitoring volatile intermediates or by-products. nih.gov The selection between LC-MS and GC-MS depends on the volatility and thermal stability of the compounds being analyzed. nih.govrestek.com

Below is a table summarizing typical parameters for LC-MS/MS analysis of a related piperazine compound, which can be adapted for this compound.

ParameterTypical Conditions
Chromatography Liquid Chromatography (LC)
Column Reverse-phase C18
Mobile Phase Gradient of Methanol-Water with Ammonium Acetate nih.gov
Detection Tandem Mass Spectrometry (MS/MS) nih.gov
Ionization Mode Electrospray Ionization (ESI), Positive Ion Mode nih.gov
Monitoring Multiple Reaction Monitoring (MRM) nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for the structural elucidation of this compound by identifying its key functional groups.

The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its constituent functional groups. The spectrum can be interpreted by assigning these bands to specific molecular motions. researchgate.netdocbrown.info

Aromatic C-H Stretch: The presence of the benzene ring is confirmed by C-H stretching vibrations typically appearing just above 3000 cm⁻¹. libretexts.org

Aliphatic C-H Stretch: The C-H bonds of the methyl group and the piperazine ring give rise to stretching vibrations in the 2850-3000 cm⁻¹ region. libretexts.org

Carbonyl (C=O) Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the region of 1700-1725 cm⁻¹. This is one of the most prominent peaks in the spectrum. docbrown.info

C-O Stretch: The ester functionality also shows C-O stretching vibrations, typically in the 1100-1300 cm⁻¹ range. docbrown.info

Aromatic C=C Stretch: The in-ring C=C stretching vibrations of the benzene ring appear as a series of bands in the 1450-1600 cm⁻¹ region. libretexts.org

C-N Stretch: The stretching vibrations of the C-N bonds in the piperazine ring are typically found in the 1000-1250 cm⁻¹ range.

The following table details the expected key IR absorption bands for this compound.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Aromatic C-HStretch3000 - 3100 libretexts.org
Aliphatic C-HStretch2850 - 3000 libretexts.org
Ester C=OStretch1700 - 1725 docbrown.info
Aromatic C=CStretch1450 - 1600 libretexts.org
Ester C-OStretch1100 - 1300 docbrown.info
Tertiary Amine C-NStretch1000 - 1250

IR spectroscopy is a valuable tool for differentiating between isomers and polymorphic forms of a compound. gammadata.se

Isomers: Positional isomers of this compound, such as the ortho- (2-substituted) and para- (4-substituted) isomers, would exhibit distinct IR spectra. While the characteristic functional group frequencies would be similar, the "fingerprint region" (below 1500 cm⁻¹) would show significant differences. This region contains complex vibrations, including C-H out-of-plane bending bands, which are highly sensitive to the substitution pattern on the aromatic ring. For example, the pattern of absorption bands between 650 cm⁻¹ and 1000 cm⁻¹ can often definitively distinguish between ortho, meta, and para isomers. gammadata.se

Polymorphs: Polymorphs are different crystalline forms of the same molecule that can have different physical properties. gammadata.se These differences in crystal lattice arrangement lead to subtle but measurable variations in the IR spectrum. Since intermolecular interactions, such as hydrogen bonding and van der Waals forces, differ between polymorphs, the vibrational frequencies of the functional groups involved in these interactions will be slightly shifted. These differences are often most apparent in the fingerprint region of the spectrum and can be used to identify and characterize different polymorphic forms. gammadata.se

Chromatographic Methods for Purity Analysis and Separation

Chromatographic techniques are indispensable for the analysis, purification, and quality control of chemical compounds. For this compound, various chromatographic methods are applicable for assessing its purity and separating it from potential impurities.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity

High-Performance Liquid Chromatography (HPLC) is the premier method for the quantitative analysis and purity assessment of non-volatile or thermally labile compounds like this compound. rdd.edu.iq Reversed-phase HPLC (RP-HPLC) is commonly employed for piperazine derivatives. mdpi.com

A typical HPLC method for a related compound, Methyl 4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzoate, utilizes a reversed-phase column with a mobile phase consisting of acetonitrile and water, with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com For piperazine itself, which has poor retention on standard C18 columns, derivatization with agents like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can be used to form a UV-active derivative, allowing for detection at low levels. researchgate.net However, for an aromatic-containing compound like this compound, direct UV detection is feasible due to the chromophoric benzoate moiety.

Method validation according to ICH guidelines is crucial and would involve assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.nethakon-art.com For other piperazine derivatives, HPLC methods have been validated with precision and accuracy values typically below 4%. researchgate.net

ParameterTypical Conditions for Piperazine Derivatives
Stationary Phase (Column)Reversed-Phase C18 or similar (e.g., Newcrom R1, Supelcosil LC-C18-DB) sielc.comresearchgate.net
Mobile PhaseAcetonitrile/Water or Methanol (B129727)/Water, often with an acid modifier (e.g., phosphoric acid, formic acid) sielc.comresearchgate.net
DetectionUV/Vis (typically around 254 nm for benzoate moiety) or Diode Array Detector (DAD) researchgate.netresearchgate.net
Flow Rate1.0 mL/min researchgate.net
Analysis TimeCan be optimized for rapid separation, often under 10 minutes researchgate.net

Gas Chromatography (GC) for Volatile Impurities

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a powerful technique for identifying and quantifying volatile impurities that may be present in a sample of this compound. hakon-art.comunodc.org These impurities could include residual starting materials or solvents from the synthesis.

Due to the relatively low volatility of piperazine and its derivatives, derivatization is sometimes necessary to improve chromatographic performance. semanticscholar.orgnih.gov However, for analyzing volatile impurities within a less volatile matrix, direct injection of a solution of the sample is standard. A simple GC method has been developed for the quantitative determination of piperazine, 1-methyl piperazine, and 1-ethyl piperazine in pharmaceutical drug substances. researchgate.net Such methods demonstrate good separation with high resolution and symmetrical peak shapes. hakon-art.com

Validation of a GC method would ensure its specificity, precision, accuracy, and robustness for detecting potential volatile impurities like 1-methylpiperazine (B117243). hakon-art.com

ParameterTypical Conditions for Piperazine Impurity Analysis
Stationary Phase (Column)DB-17 (50% Phenyl-methylpolysiloxane) or DB-1 (100% Dimethylpolysiloxane) researchgate.netwiley-vch.de
Carrier GasHelium researchgate.net
Injector Temperature250°C researchgate.net
Detector Temperature260°C (FID or MS transfer line) researchgate.net
Oven ProgramIsothermal hold followed by a temperature ramp (e.g., 150°C for 10 min, then ramp to 260°C) researchgate.net
DetectionFlame Ionization Detector (FID) or Mass Spectrometry (MS) hakon-art.comamazonaws.com

Chiral Chromatography for Enantiomeric Purity (if applicable)

This section is not applicable to this compound. The molecule is achiral as it does not possess any stereocenters (chiral carbons) or elements of axial or planar chirality. Its structure is superimposable on its mirror image.

For substituted piperazine derivatives that are chiral, however, enantiomeric purity is a critical quality attribute. Chiral HPLC is the standard technique for separating enantiomers. mdpi.com This is typically achieved using a chiral stationary phase (CSP), often based on polysaccharide derivatives like cellulose (B213188) or amylose. nih.govresearchgate.net For example, cellulose tris(3,5-dimethylphenylcarbamate) and cellulose tris(4-methylbenzoate) are widely used CSPs that have successfully resolved numerous chiral compounds, including those containing a piperazine scaffold. researchgate.net The separation relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase. While not relevant for the title compound, it is a crucial analytical consideration for many other pharmacologically active piperazine derivatives. acs.orgnih.govrsc.org

Computational Chemistry and Molecular Modeling Studies of Methyl 3 4 Methylpiperazin 1 Yl Benzoate

Quantum Chemical Calculations

Quantum chemical calculations provide a microscopic view of the molecule, offering details about its electronic structure, geometry, and spectroscopic characteristics. These calculations are typically performed using methods like Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.

Electronic Structure and Molecular Orbitals

The electronic structure of Methyl 3-(4-methylpiperazin-1-yl)benzoate is fundamental to its reactivity and intermolecular interactions. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical stability and reactivity. For this compound, the electron-rich piperazine (B1678402) ring and the electron-withdrawing methyl benzoate (B1203000) group would significantly influence the distribution of these frontier orbitals.

A molecular electrostatic potential (MEP) map would further illustrate the charge distribution. The MEP would likely show negative potential (red and yellow regions) around the oxygen atoms of the ester group and the nitrogen atoms of the piperazine ring, indicating these as sites for electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms.

Conformational Analysis and Energy Minima

Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule, known as energy minima. By systematically rotating the flexible bonds and calculating the potential energy at each step, a potential energy surface can be generated. This analysis would reveal the preferred spatial orientation of the piperazine and methyl benzoate moieties relative to each other. For instance, the piperazine ring can adopt different chair or boat conformations, each with a distinct energy level. The most stable conformer would be the one with the lowest energy, which is most likely to be observed under experimental conditions.

Spectroscopic Property Prediction (NMR, IR)

Quantum chemical calculations are a powerful tool for predicting spectroscopic properties, which can aid in the structural elucidation of a molecule.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C NMR spectra. muni.cz For this compound, calculations would help in assigning the signals of the aromatic protons, the methyl group protons, and the protons of the piperazine ring. muni.cz The predicted chemical shifts are often correlated with experimental data to confirm the molecular structure. epstem.net

IR Spectroscopy: Infrared (IR) spectroscopy identifies the vibrational modes of a molecule. Theoretical IR spectra can be calculated by determining the vibrational frequencies of the bonds. For this compound, characteristic vibrational frequencies would be expected for the C=O stretching of the ester group, the C-O stretching, the C-N stretching of the piperazine ring, and the aromatic C-H stretching. researchgate.netsemanticscholar.org Comparing the calculated spectrum with an experimental one can provide detailed structural information. semanticscholar.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time, including its flexibility and interactions with its environment.

Conformational Landscape and Flexibility

While quantum chemical calculations identify static energy minima, MD simulations explore how the molecule moves and changes its conformation at a given temperature. An MD simulation of this compound would reveal the transitions between different conformations and the flexibility of the piperazine ring and the side chain. This is crucial for understanding how the molecule might adapt its shape to fit into a binding site of a biological target, for example.

Solvation Effects and Interaction with Biological Environments

The behavior of this compound can be significantly influenced by its environment, particularly in aqueous or biological systems. MD simulations can explicitly model the interactions between the solute and solvent molecules.

Simulations in a water box would show how water molecules arrange around the polar and non-polar parts of the molecule. The basic nitrogen atoms of the piperazine ring and the oxygen atoms of the ester group are expected to form hydrogen bonds with water. mdpi.com These solvation effects can influence the conformational preferences of the molecule.

Furthermore, MD simulations can be used to study the interaction of this compound with biological macromolecules like proteins. mdpi.com By placing the molecule in a simulation box with a protein, one can observe the binding process and identify the key amino acid residues involved in the interaction. This can provide valuable information for understanding its potential biological activity.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C13H18N2O2PubChem nih.gov
Molecular Weight 234.29 g/mol PubChem nih.gov
IUPAC Name This compoundPubChem nih.gov
CAS Number 474334-89-9PubChem nih.gov
XLogP3 1.7PubChem nih.gov
Hydrogen Bond Donor Count 0PubChem nih.gov
Hydrogen Bond Acceptor Count 4PubChem nih.gov
Rotatable Bond Count 2PubChem nih.gov
Exact Mass 234.136827821 DaPubChem nih.gov
Topological Polar Surface Area 32.8 ŲPubChem nih.gov

Docking and Molecular Recognition Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. In the context of drug discovery, it is used to understand how a ligand, such as this compound, might bind to a target biomolecule, typically a protein.

Ligand-Protein Interactions with Target Biomolecules

Research efforts have utilized molecular docking to investigate the interactions between this compound and various protein targets. Docking simulations can be performed based on the structure of bio-macromolecules to elucidate potential binding mechanisms. chem960.com These studies are fundamental in identifying the specific amino acid residues within a protein's binding site that are key to forming stable interactions with the ligand. The interactions typically involve hydrogen bonds, hydrophobic interactions, and van der Waals forces. The methylpiperazine group and the methyl benzoate moiety of the compound are key features that dictate its binding orientation and interaction profile.

Prediction of Binding Modes and Affinities

Beyond identifying interacting residues, docking studies predict the most likely binding poses or "modes" of this compound within a protein's active site. chem960.com Scoring functions are then used to estimate the binding affinity, providing a quantitative measure of how strongly the ligand is predicted to bind to the target. A lower binding energy score generally indicates a more stable and favorable interaction. These predictions are critical for prioritizing compounds for further experimental testing and for guiding the design of new derivatives with improved potency.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Biological Activity

While specific QSAR models exclusively developed for this compound are not detailed in available literature, the principles of QSAR are directly applicable. In a typical study, this compound would be included in a dataset of structurally similar molecules with known biological activities against a specific target. A predictive model would then be generated using statistical methods like multiple linear regression or machine learning algorithms. The resulting model, or equation, would allow researchers to predict the activity of new, unsynthesized compounds based solely on their structural properties, thereby streamlining the drug discovery process.

Identification of Key Structural Descriptors for Activity

A primary outcome of QSAR modeling is the identification of molecular descriptors that have the most significant impact on biological activity. These descriptors are numerical representations of a molecule's physicochemical properties. For a compound like this compound, key descriptors would likely include:

Topological descriptors: Related to the connectivity and branching of the molecular structure.

Electronic descriptors: Such as charge distribution and dipole moment, influenced by the ester and amine functional groups.

Hydrophobic descriptors (e.g., LogP): Quantifying the molecule's lipophilicity, which is crucial for membrane permeability and interaction with hydrophobic pockets in proteins.

The table below illustrates hypothetical key descriptors that would be relevant in a QSAR study of this compound.

Descriptor ClassSpecific Descriptor ExampleRelevance to this compound
Electronic Partial Charge on Nitrogen/Oxygen AtomsGoverns potential for hydrogen bonding with protein residues.
Steric Molecular Volume / Surface AreaInfluences the fit within the protein's binding pocket.
Hydrophobic LogP (Octanol-Water Partition Coefficient)Predicts affinity for non-polar environments and cell permeability.
Topological Wiener Index / Molecular Connectivity IndicesDescribes molecular size, shape, and degree of branching.

This table is illustrative of descriptors used in QSAR and does not represent actual experimental data.

Fragment-Based Drug Design (FBDD) and Scaffold Hopping Approaches

FBDD and scaffold hopping are advanced strategies in medicinal chemistry for discovering and optimizing lead compounds.

This compound is composed of distinct chemical fragments: a methyl benzoate group and a 4-methylpiperazine group. In an FBDD approach, these or similar small fragments would be screened for weak binding to a protein target. Once a binding fragment is identified, it is gradually built upon or linked with other fragments to create a more potent lead compound. The structure of this compound itself could serve as a starting point or an intermediate in such a fragment-growing or linking strategy.

Scaffold hopping, conversely, involves replacing the core structure (scaffold) of a known active molecule with a functionally equivalent but structurally novel scaffold. If this compound were identified as a hit in a screening campaign, medicinal chemists might use computational tools to find new scaffolds that could replace the central phenylpiperazine core while maintaining the key interactions necessary for biological activity. This approach is valuable for generating new intellectual property and improving the properties of a lead compound.

Utilization of this compound as a Fragment

Fragment-based drug design (FBDD) is a powerful strategy that identifies low-molecular-weight compounds, or "fragments," that bind to a biological target. nih.govrsc.org These fragments serve as starting points for the development of more potent leads through a process of growing, linking, or merging. nih.gov this compound, with a molecular weight of 234.29 g/mol , fits well within the typical "Rule of Three" for fragments, which suggests a molecular weight under 300 Da, among other properties. nih.govnih.gov

The structure of this compound is comprised of two key moieties: the methyl benzoate group and the 4-methylpiperazine ring. This combination of an aromatic ester and a substituted aliphatic heterocycle provides a balanced profile of hydrophobicity and hydrophilicity, a desirable characteristic for fragments intended to interact with diverse protein binding sites.

Key Structural Features as a Fragment:

Methyl Benzoate Moiety: The aromatic ring is a prevalent feature in drug molecules, capable of participating in π-π stacking and hydrophobic interactions. The methyl ester group can act as a hydrogen bond acceptor. researchgate.net The meta-substitution pattern of the piperazine on the benzoate ring provides a specific three-dimensional vector for fragment growth.

Computational studies on libraries of fragments often include piperazine and benzoate derivatives due to their proven utility in establishing initial binding interactions. While specific studies focusing solely on this compound as a fragment are not prevalent in publicly available literature, the principles of FBDD strongly support its potential as a starting point for designing inhibitors for various target classes, including kinases and G-protein coupled receptors. nih.govrsc.org

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC13H18N2O2PubChem nih.gov
Molecular Weight234.29 g/mol PubChem nih.gov
XLogP31.7PubChem nih.gov
Hydrogen Bond Donor Count0PubChem nih.gov
Hydrogen Bond Acceptor Count4PubChem nih.gov
Rotatable Bond Count3PubChem nih.gov

This interactive table summarizes key computed properties of this compound.

Scaffold Modifications for Enhanced Potency and Selectivity

Once a fragment like this compound is identified as a binder to a target, the next step in the drug design process is to modify its scaffold to improve its potency and selectivity. This can be achieved through various computational and synthetic strategies, including scaffold hopping and structure-based design. rsc.orgbhsai.org

Strategies for Scaffold Modification:

Modification of the Benzoate Ring: The ester functionality can be replaced with other groups to alter binding interactions and metabolic stability. For instance, conversion to a carboxylic acid could introduce a strong hydrogen bonding donor and improve solubility. Amidation of this carboxylic acid with different amines can then be used to explore and occupy additional pockets in the binding site. Furthermore, the substitution pattern on the aromatic ring can be varied. Moving the piperazine group to the para position, for example, would significantly alter the vector for further modifications.

Modification of the Piperazine Ring: The methyl group on the piperazine can be replaced with other alkyl or aryl groups to probe for additional hydrophobic interactions. This position is often critical for achieving selectivity for a particular target. For example, in the development of kinase inhibitors, modifications at this position can be crucial for avoiding off-target effects. mdpi.com

Scaffold Hopping: This strategy involves replacing the central scaffold with a structurally different one while retaining the key pharmacophoric features. rsc.orgbhsai.org For instance, the phenyl ring of the benzoate could be replaced with a different aromatic or heteroaromatic ring system, such as pyridine (B92270) or pyrimidine, to improve properties like metabolic stability or to introduce new interaction points. niper.gov.in

Molecular docking studies are instrumental in guiding these modifications. By creating a computational model of the target protein's binding site, researchers can virtually screen libraries of modified compounds based on the this compound scaffold. These studies can predict the binding affinity and orientation of the new analogs, allowing for the prioritization of the most promising candidates for synthesis and biological evaluation. unar.ac.id For example, a docking study might reveal an unoccupied hydrophobic pocket adjacent to the methyl group of the piperazine, suggesting that larger alkyl substituents at this position could enhance binding affinity.

Table 2: Comparison of this compound with Related Scaffolds

CompoundStructural Difference from Title CompoundPotential Impact on Properties
3-(4-Methylpiperazin-1-yl)benzoic acidCarboxylic acid instead of methyl esterIncreased water solubility, potential for new hydrogen bond donation
Methyl 4-(4-methylpiperazin-1-yl)benzoatepara-substitution instead of metaAltered vector for substituent placement, potential change in binding mode
1-Benzoyl-4-methylpiperazineDirect amide linkageDifferent conformational flexibility and electronic properties

This interactive table highlights how modifications to the core scaffold can influence the properties of the resulting compounds.

Biological Activities and Mechanistic Investigations of Methyl 3 4 Methylpiperazin 1 Yl Benzoate and Analogs

Anticancer Research and Cytotoxicity Studies

The quest for more effective and selective anticancer agents has led to the investigation of numerous synthetic compounds. Derivatives of methyl benzoate (B1203000), particularly those incorporating a piperazine (B1678402) moiety, have emerged as a promising class of molecules in this domain.

A number of studies have evaluated the cytotoxic effects of Methyl 3-(4-methylpiperazin-1-yl)benzoate analogs against a panel of human cancer cell lines. For instance, a series of novel methyl piperazine derivatives demonstrated notable anticancer potential. One such derivative exhibited an IC₅₀ value of 4.26 µM against the HCT-116 colon cancer cell line and 31.36 µM against the MIAPaCa-2 pancreatic cancer cell line. researchgate.net

Furthermore, research on other benzoate derivatives has revealed significant cytotoxic activity. Phenyl benzoate derivatives possessing a terminal hydroxyl group, such as 4-butylphenyl 4-(6-hydroxyhexyloxy)benzoate, have shown marked growth inhibition against A549 human lung cancer cells at concentrations higher than 5 µM. rsc.orgnih.gov This compound and its dimeric analog, 1,3-bis[4-(6-hydroxyhexyloxy)benzoyloxy]benzene, also suppressed the growth of SW480 colon cancer cells more effectively than THP1 leukemic cells. rsc.orgnih.gov

Table 1: In Vitro Cytotoxicity of Methyl Benzoate Analogs against Various Cancer Cell Lines

Compound/Analog Cancer Cell Line Activity (IC₅₀) Reference
Methyl Piperazine Derivative HCT-116 (Colon) 4.26 µM researchgate.net
Methyl Piperazine Derivative MIAPaCa-2 (Pancreatic) 31.36 µM researchgate.net
4-butylphenyl 4-(6-hydroxyhexyloxy)benzoate A549 (Lung) >5 µM (Marked Inhibition) rsc.orgnih.gov
1,3-bis[4-(6-hydroxyhexyloxy)benzoyloxy]benzene A549 (Lung), SW480 (Colon) Significant Inhibition rsc.orgnih.gov
Methyl Benzoate HEK293 (Kidney), CACO2 (Colon), SH-SY5Y (Neuronal) Modest Cytotoxicity nih.gov

The anticancer effects of methyl benzoate analogs are often attributed to their ability to induce programmed cell death (apoptosis) and to halt the cell division cycle. For example, certain benzoic acid derivatives attached to a triphenylphosphonium group have been shown to trigger apoptosis in human colorectal cancer cell lines by inducing energy stress. nih.gov These compounds uncouple the oxidative phosphorylation system, decrease mitochondrial transmembrane potential, and reduce ATP levels, leading to the activation of AMPK and subsequent apoptosis. nih.gov

Cell cycle arrest is another key mechanism. A ciprofloxacin (B1669076) derivative containing a piperazine moiety was found to cause cell cycle arrest at the G2/M phase in both HCT116 and A549 cancer cells. nih.gov This arrest was accompanied by the overexpression of p53 and Bax proteins, which are pro-apoptotic. nih.gov Similarly, studies on phenyl benzoate derivatives have demonstrated the induction of cell accumulation in the Sub-G1 phase, an indicator of apoptosis. rsc.orgnih.gov Other related compounds have been shown to induce G1 arrest by downregulating cyclin E and cyclin-dependent kinase 2 (CDK2). mdpi.com

Kinases are crucial enzymes in cell signaling pathways that are often dysregulated in cancer, making them attractive therapeutic targets. Several analogs of this compound have been investigated for their potential as kinase inhibitors.

Epidermal Growth Factor Receptor (EGFR): The structural similarity of some methyl piperazine derivatives to known EGFR inhibitors has prompted investigations into their activity against this receptor. researchgate.net Docking studies have suggested a probable mechanism of action via EGFR inhibition. researchgate.net Third-generation EGFR tyrosine kinase inhibitors are a key area of research in lung cancer, designed to overcome resistance to earlier treatments. nih.gov

Discoidin Domain Receptors 1 and 2 (DDR1 and DDR2): DDRs are receptor tyrosine kinases that bind to collagen and are implicated in tumor progression. nih.gov A potent and selective DDR1 inhibitor, DDR1-IN-1, has an IC₅₀ of 105 nM and is four-fold less potent against DDR2. medchemexpress.com The inhibition of DDR1 has been shown to reduce collagen-mediated tumorigenicity in pancreatic cancer. nih.gov Furthermore, dual inhibitors targeting both DDR1 and DDR2 have been developed, with some showing high potency (Kd values of 7.9 and 8.0 nM for DDR1 and DDR2, respectively). probechem.com The combination of DDR inhibitors with other targeted therapies is being explored as a strategy to overcome drug resistance in cancers like melanoma. embopress.org

Table 2: Kinase Inhibitory Activity of Related Compounds

Inhibitor Type Target Kinase(s) Potency (IC₅₀/Kd) Reference
DDR1-IN-1 DDR1 105 nM (IC₅₀) medchemexpress.com
DDR1-IN-1 DDR2 413 nM (IC₅₀) medchemexpress.com
Dual DDR1/DDR2 inhibitor 5n DDR1 7.9 nM (Kd), 9.4 nM (IC₅₀) probechem.com
Dual DDR1/DDR2 inhibitor 5n DDR2 8.0 nM (Kd), 20.4 nM (IC₅₀) probechem.com
Methyl Piperazine Derivatives EGFR Putative Inhibition researchgate.net

Antimicrobial Investigations

In addition to their anticancer properties, methyl benzoate and its derivatives have been explored for their ability to combat microbial infections.

Research has indicated that methyl benzoate exhibits antimicrobial activity against certain bacterial strains. researchgate.net Specifically, transition metal complexes of 3-methyl benzoic acid have demonstrated antibacterial effects. researchgate.net Furthermore, a novel piperazine derivative, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), has shown antimicrobial activity against strains of Staphylococcus epidermidis, Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA). nih.gov The mechanism of action for PNT is believed to involve the inhibition of DNA gyrase. nih.gov Other studies on thiazolidinone derivatives have also reported a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov

The antifungal potential of these compounds has also been a subject of investigation. Methyl benzoate has been shown to be active against the fungal pathogen Candida albicans. researchgate.net Studies on a series of 2-acyl-1,4-benzohydroquinones revealed that these compounds possess antifungal properties against various Candida species and filamentous fungi. mdpi.com One of the most active compounds in this series, 2-octanoylbenzohydroquinone, displayed minimum inhibitory concentration (MIC) values ranging from 2 to 16 μg/mL. mdpi.com Additionally, other heterocyclic structures, such as 1,4-benzoxazin-3-one derivatives, have demonstrated a wide spectrum of antifungal activities. frontiersin.org

Table 3: Antimicrobial Spectrum of Methyl Benzoate and Analogs

Compound/Analog Microbial Strain Activity Reference
Methyl Benzoate Staphylococcus aureus, Candida albicans Antimicrobial Activity researchgate.net
2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) S. epidermidis, S. aureus, MRSA Antimicrobial Activity nih.gov
2-octanoylbenzohydroquinone Candida spp., Filamentous fungi Antifungal Activity (MIC 2-16 μg/mL) mdpi.com

Mechanism of Antimicrobial Action

Direct studies detailing the specific mechanism of antimicrobial action for this compound are not extensively available in current scientific literature. However, research into compounds with similar structural features, such as piperazine and benzoate derivatives, offers potential lines of inquiry.

The antimicrobial effects of various drugs can be enhanced through chelation with metal ions, and benzoate groups can serve as complexing sites to aid in delivering the compound to bacterial cells. researchgate.net For some pyrazole (B372694) derivatives, which are also nitrogen-containing heterocyclic compounds, a proposed mechanism of action against bacteria like Staphylococcus aureus and Enterococcus faecalis involves the permeabilization of the cell membrane. nih.gov General methods for elucidating antimicrobial mechanisms often involve identifying morphological changes in bacteria upon exposure to the agent or using affinity chromatography to isolate the molecular target. nih.gov For instance, the target of the antibiotic rifampin was identified through the analysis of resistant mutants, which showed mutations in the gene encoding a subunit of RNA polymerase. nih.gov While these represent common antimicrobial mechanisms, it must be emphasized that the specific pathway for this compound has not been elucidated.

Neurological and Neurodegenerative Disease Research

The 4-methylpiperazine moiety is a common scaffold in compounds designed for neurological applications. Research on analogs suggests potential roles in modulating neuronal signaling and offering neuroprotection.

The piperazine ring is a key pharmacophore in many centrally acting agents. As a general class, piperazine derivatives have been identified as potential antagonists for histamine (B1213489) and serotonin (B10506) receptors, which are crucial in regulating inflammation and neurotransmission. nih.gov More specific research into complex molecules incorporating a substituted piperazine ring has demonstrated targeted effects on neurotransmitter systems.

For example, a series of N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides were developed and tested for properties relevant to Alzheimer's disease therapy. nih.gov Certain compounds in this series showed potent inhibitory activity against cholinesterases, the enzymes responsible for breaking down the neurotransmitter acetylcholine. nih.gov This activity is a cornerstone of several current treatments for Alzheimer's disease. The discovery of such actions in piperazine-containing analogs highlights the potential for this compound to be investigated for similar interactions with key neurotransmitter receptors.

Beyond receptor modulation, piperazine analogs have shown promise in neuroprotection. Alzheimer's disease, a multifactorial neurodegenerative disorder, is characterized by the aggregation of β-amyloid (Aβ) peptides and neuronal cell death. nih.gov

In a study investigating novel propionamides with a piperazine core, several compounds exhibited strong inhibitory effects on the aggregation of Aβ₁₋₄₂ fibrils. nih.gov Furthermore, a lead compound from this series demonstrated the ability to protect SH-SY5Y neuroblastoma cells from neurotoxicity induced by hydrogen peroxide (H₂O₂). nih.gov This suggests a capacity to shield neurons from oxidative stress, a common pathological factor in neurodegenerative diseases. Notably, the same compound was found to significantly improve cognition and spatial memory in a scopolamine-induced memory deficit mouse model, reinforcing its neuroprotective potential. nih.gov These findings in structurally related compounds underscore the therapeutic promise of the piperazine moiety in combating neurodegeneration.

Anti-inflammatory Properties

The anti-inflammatory potential of compounds containing the 4-methylpiperazine group has been demonstrated in multiple studies using various preclinical models. These investigations point towards a mechanism involving the suppression of key inflammatory mediators.

The anti-inflammatory effects of piperazine derivatives have been evaluated using established animal models of inflammation. In one study, methyl salicylate (B1505791) derivatives bearing a piperazine moiety were tested in mice. nih.gov These compounds showed significant activity in reducing ear edema induced by xylene and paw edema induced by carrageenan. nih.gov The results indicated that several of the tested analogs had favorable anti-inflammatory activity compared to the standard drug aspirin. nih.gov

Another study on a different piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, also confirmed these effects. This compound reduced paw edema induced by carrageenan and decreased cell migration in a pleurisy model. nih.gov The anti-nociceptive properties were also demonstrated through a reduction in acetic acid-induced writhing in mice. nih.gov

Table 1: Anti-inflammatory Activity of a Piperazine Analog in Carrageenan-Induced Paw Edema Model

Time After Carrageenan Injection Edema Inhibition (%)
1 hour 25.4
2 hours 33.8
3 hours 38.2
4 hours 44.1

Data derived from studies on (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone. nih.gov

The mechanism underlying the anti-inflammatory effects of these piperazine analogs appears to be linked to their ability to modulate key inflammatory pathways, particularly the production of pro-inflammatory cytokines. frontiersin.org Chronic and dysregulated inflammation is a key factor in many diseases, and cytokines are central to this process. frontiersin.org

In vitro experiments using RAW264.7 mouse macrophages stimulated with lipopolysaccharide (LPS) have provided direct evidence for this mechanism. A study on methyl salicylate derivatives containing a piperazine moiety showed that the compounds could inhibit the release of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in a dose-dependent manner. nih.gov Similarly, research on (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone demonstrated a reduction in the levels of TNF-α and Interleukin-1beta (IL-1β) in pleural exudate from a carrageenan-induced pleurisy model. nih.gov The suppression of these critical pro-inflammatory cytokines suggests that the anti-inflammatory activity of these compounds is mediated, at least in part, by controlling the cytokine cascade. nih.govnih.gov

Table 2: Effect of Piperazine Analogs on Pro-inflammatory Cytokine Production

Compound Type Cytokine Inhibited Model System Reference
Methyl Salicylate Derivative with Piperazine TNF-α, IL-6 RAW264.7 Macrophages nih.gov

Other Reported Biological Activities and Potential Therapeutic Applications

The phenylpiperazine scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. This versatility has led to the exploration of its derivatives for a wide array of therapeutic applications.

Although specific enzyme inhibition data for this compound is scarce, studies on related phenylpiperazine derivatives have shown inhibitory activity against several enzymes. For instance, some 1-arylsulfonyl-4-phenylpiperazine derivatives have been identified as moderate inhibitors of α-glucosidase, an enzyme relevant to the management of type-2 diabetes. nih.gov Additionally, other derivatives have been investigated as inhibitors of cyclooxygenase-2 (COX-2), which is a key enzyme in inflammation. researchgate.net The introduction of different substituents on the phenyl ring and the piperazine nitrogen has been shown to modulate the inhibitory potency and selectivity of these compounds.

A series of N-phenylpiperazine derivatives were synthesized and evaluated for their in vitro α-amylase inhibitory potential, which is relevant for anti-diabetic activity. researchgate.net Molecular docking studies suggested that these derivatives could bind to the α-amylase enzyme, with some compounds exhibiting robust inhibitory effects. researchgate.net

It is important to note that without direct experimental data, the enzyme inhibitory profile of this compound remains speculative and would require dedicated screening to be determined.

The phenylpiperazine moiety is a well-known pharmacophore for targeting various receptors in the central nervous system (CNS). Numerous derivatives have been synthesized and evaluated for their binding affinity to serotonin (5-HT) and sigma (σ) receptors.

Specifically, long-chain 4-substituted piperazine derivatives have demonstrated significant affinity for 5-HT1A and 5-HT7 receptors. nih.gov The nature of the substituent on the piperazine nitrogen and the aryl group plays a crucial role in determining the binding affinity and selectivity. For example, certain bicyclohydantoin-phenylpiperazines have been studied to understand the structural requirements for 5-HT1A/α1 selectivity. nih.gov These studies indicate that substitution patterns on the phenyl ring are critical, with the meta position being particularly important for modulating selectivity between these two receptor types. nih.gov

Furthermore, benzylpiperazine derivatives have been designed and synthesized as high-affinity ligands for the σ1 receptor, which is involved in modulating nociceptive signaling. nih.gov The introduction of hydrophobic groups and specific linkers has been shown to significantly improve σ1 receptor affinity and selectivity over the σ2 receptor. nih.gov

Given that this compound contains the core phenylpiperazine structure, it is plausible that it could exhibit affinity for these or other CNS receptors. However, its specific receptor binding profile has not been reported.

The diverse biological activities of phenylpiperazine derivatives have led to their investigation in various drug development programs. The potential applications span across different therapeutic areas.

Some N-phenylpiperazine derivatives have been evaluated for their activity against bacterial and fungal pathogens, showing potential for the development of new antimicrobial agents. mdpi.com Additionally, certain phenylpiperazine derivatives have been synthesized and assessed for their acaricidal activity, indicating potential applications in agriculture or veterinary medicine. nih.gov

In the context of cancer, some rationally designed phenylpiperazine derivatives of 1,2-benzothiazine have been investigated as potential anticancer agents, showing cytotoxic activity against cancer cell lines. nih.gov The structural modifications on the phenylpiperazine moiety were found to be crucial for their antitumor activity.

The presence of the methyl benzoate group in this compound suggests that it could serve as a key intermediate in the synthesis of more complex molecules with therapeutic potential. The ester group can be readily hydrolyzed to the corresponding carboxylic acid, providing a handle for further chemical modifications and the attachment of other pharmacophores.

Structure-Activity Relationship (SAR) Studies and Lead Optimization

While specific SAR studies for this compound are not available, general SAR principles for the broader class of phenylpiperazine derivatives can provide insights into how structural modifications might influence biological activity.

The biological activity of phenylpiperazine derivatives is highly dependent on the nature and position of substituents on both the phenyl ring and the piperazine nitrogen.

Table 1: General SAR Observations for Phenylpiperazine Derivatives

Structural ModificationGeneral Impact on Biological Activity
Substitution on the Phenyl Ring The position (ortho, meta, para) and electronic properties (electron-donating or electron-withdrawing) of substituents significantly affect receptor binding affinity and enzyme inhibition. For instance, in some series, ortho substitution with a group having a negative potential is favorable for affinity to both 5-HT1A and α1 receptors, while the meta position influences selectivity. nih.gov
Substitution on the Piperazine Nitrogen The substituent on the second nitrogen of the piperazine ring is a key determinant of activity. Small alkyl groups, like the methyl group in the target compound, can be compared to longer chains or more complex cyclic systems, which often modulate potency and selectivity for CNS receptors. nih.gov
Nature of the Linker (if any) In many biologically active phenylpiperazine derivatives, a linker connects the piperazine to another pharmacophore. The length and flexibility of this linker are critical for optimal interaction with the biological target.

For example, in a study of bicyclohydantoin-phenylpiperazines, it was found that the 5-HT1A receptor can accommodate bulky substituents, whereas the α1 receptor has more restricted steric requirements. nih.gov

The phenylpiperazine core is a well-established pharmacophore for a variety of targets. The design of novel analogs often involves modifying the substituents on this core to enhance potency, selectivity, and pharmacokinetic properties.

Table 2: Key Pharmacophoric Features of Phenylpiperazine Derivatives

Pharmacophoric FeatureRole in Biological ActivityPotential for Analog Design
Phenyl Ring Provides a scaffold for hydrophobic and aromatic interactions with the target protein. Substituents can fine-tune these interactions and influence electronic properties.Introduction of various substituents (halogens, alkyl, alkoxy, nitro, etc.) at different positions to optimize binding.
Piperazine Ring The basic nitrogen atoms can participate in hydrogen bonding and ionic interactions. The ring itself provides a rigid spacer.The N-methyl group can be replaced with other alkyl groups, aryl groups, or more complex moieties to explore new interactions with the target.
Benzoate Moiety (in the target compound) The ester group can act as a hydrogen bond acceptor and its hydrolysis product (carboxylic acid) can form ionic interactions. Its position on the phenyl ring (meta) dictates the geometry of the molecule.The ester can be converted to an amide, an acid, or other functional groups. The substitution pattern on the benzoate ring can be varied (e.g., ortho or para isomers).

The design of new analogs based on the this compound scaffold would likely involve modifications at these key positions to optimize interactions with a specific biological target, once identified.

Strategies for Improving Drug-like Properties

The journey from a promising chemical entity to a viable drug candidate is fraught with challenges, many of which are related to the molecule's ability to be absorbed, distributed, metabolized, and excreted (ADME) by the body. For this compound and its analogs, several strategic modifications can be implemented to refine these properties.

Structural Modifications to Enhance Solubility and Permeability

The piperazine moiety is a common structural feature in many approved drugs, often incorporated to improve the pharmacokinetic profile of a compound. The two nitrogen atoms in the piperazine ring can act as hydrogen bond acceptors, which can enhance aqueous solubility and bioavailability. sigmaaldrich.com However, a delicate balance must be struck, as excessive hydrophilicity can hinder membrane permeability.

One common approach to modulate these properties is through N-substitution on the piperazine ring . For instance, the replacement of the methyl group on the N4-nitrogen with other alkyl or functionalized groups can significantly alter the compound's physicochemical properties. While the methyl group in the parent compound contributes to a certain level of lipophilicity, introducing longer alkyl chains or polar functional groups can fine-tune the hydrophilic-lipophilic balance (HLB). For example, studies on other phenylpiperazine derivatives have shown that while aliphatic substitutions can maintain or improve efficacy and toxicity profiles, hydroxyl or primary amine substitutions on the phenyl ring can increase toxicity. nih.gov

Another key strategy is bioisosteric replacement of the piperazine ring itself. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. frontiersin.org This approach can be used to address issues such as metabolic instability while retaining desired biological activity. researchgate.net For example, replacing the piperazine ring with other cyclic amines like homopiperazine (B121016) or piperidine (B6355638) has been shown to be well-tolerated in terms of maintaining affinity for biological targets in other chemical series, with piperidine analogs sometimes demonstrating improved metabolic stability. nih.gov

The permeability of these compounds across biological membranes, such as the intestinal epithelium and the blood-brain barrier, is a critical determinant of their in vivo efficacy. In vitro models like the Caco-2 cell permeability assay are instrumental in predicting intestinal drug permeability. youtube.com Studies on phenylpiperazine derivatives have demonstrated that certain substitutions can significantly increase permeability across Caco-2 monolayers. For example, 1-methyl-4-phenylpiperazine (B1295630) and 1-(4-methylphenyl)piperazine (B1266050) have been identified as potent permeation enhancers with lower toxicity compared to the parent 1-phenylpiperazine. nih.gov The Parallel Artificial Membrane Permeability Assay (PAMPA) is another high-throughput method used to predict passive transcellular permeability. sigmaaldrich.com

The following interactive table illustrates how modifications to the core structure of 3-(piperazin-1-yl)benzoate analogs can influence their permeability, a key drug-like property.

CompoundStructural ModificationCaco-2 Permeability (Papp, 10⁻⁶ cm/s)Reference
Analog AUnsubstituted piperazineLow nih.gov
Analog BN-MethylpiperazineModerate nih.gov
Analog CN-PhenylpiperazineHigh nih.gov
Analog D4-MethylphenylpiperazineHigh nih.gov

Improving Metabolic Stability

A significant hurdle in drug development is ensuring that a compound is not rapidly metabolized and cleared from the body before it can exert its therapeutic effect. The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a major role. nih.gov For arylpiperazine derivatives, metabolism can occur at various sites, including the piperazine ring and the aromatic rings.

Strategies to enhance metabolic stability often involve blocking metabolically labile sites . This can be achieved by introducing sterically hindering groups or by replacing a metabolically susceptible atom with a more stable one. For example, if a particular position on the phenyl ring is prone to hydroxylation, introducing a fluorine atom at that position can block this metabolic pathway. nih.gov

In the context of piperazine-containing compounds, N-dealkylation is a common metabolic pathway. Modifying the N-alkyl substituent can influence the rate of this reaction. For instance, increasing the steric bulk of the alkyl group can sometimes slow down metabolism. researchgate.net

The metabolic stability of compounds is often assessed using in vitro assays with liver microsomes, which contain a high concentration of CYP enzymes. protocols.io The half-life (t½) of a compound in a microsomal stability assay provides an indication of its intrinsic clearance. nih.gov Studies on various piperazine derivatives have shown that structural modifications can lead to significant improvements in metabolic stability. For example, in a series of piperazin-1-ylpyridazines, strategic modifications led to a more than 50-fold improvement in in vitro intrinsic clearance. nih.gov

The following interactive table provides a conceptual overview of how different structural features in analogs of this compound could impact their metabolic stability.

Compound AnalogKey Structural FeaturePredicted Metabolic Stability (t½ in HLM)Rationale
Parent CompoundN-MethylpiperazineModerateN-demethylation is a possible metabolic pathway.
Analog EN-tert-ButylpiperazineHighIncreased steric hindrance may reduce N-dealkylation. researchgate.net
Analog FFluorination on Phenyl RingHighBlocks potential sites of aromatic hydroxylation. nih.gov
Analog GPiperidine BioisosterePotentially HighReplacement of piperazine can alter metabolic profile. nih.gov

Note: HLM stands for Human Liver Microsomes. The stability predictions in this table are based on established medicinal chemistry principles and are for illustrative purposes. Specific experimental data for these exact analogs is not publicly available.

By systematically applying these strategies and utilizing a suite of in vitro and in silico predictive tools, medicinal chemists can rationally design and synthesize analogs of this compound with enhanced drug-like properties, paving the way for the development of new and effective therapeutic agents.

Future Directions and Emerging Research Avenues for Methyl 3 4 Methylpiperazin 1 Yl Benzoate

Exploration of Additional Biological Targets and Pathways

The foundational step in realizing the therapeutic potential of Methyl 3-(4-methylpiperazin-1-yl)benzoate is a comprehensive exploration of its biological targets and the pathways it modulates. The piperazine (B1678402) ring is a well-known pharmacophore present in a wide array of approved drugs, and the benzoate (B1203000) structure is also common. vulcanchem.com Future research should therefore focus on screening the compound against a broad panel of receptors, enzymes, and ion channels.

Given that structurally related molecules containing a 4-methylpiperazine moiety have shown activity as kinase inhibitors, a primary avenue of investigation should be its effect on various kinase families. mdpi.comnih.gov For instance, compounds incorporating this moiety have been investigated as inhibitors of p21-activated kinase 4 (PAK4), which is implicated in cancer cell proliferation and migration. nih.gov A thorough investigation into the inhibitory activity of this compound against PAK4 and other kinases within the mitogen-activated protein kinase (MAPK) pathway could reveal potential applications in oncology. nih.gov

Furthermore, the general structure bears some resemblance to compounds that interact with G-protein coupled receptors (GPCRs) or monoamine transporters, suggesting that its activity profile in the central nervous system warrants investigation for potential applications in neurological or psychiatric disorders.

Development of Prodrugs and Targeted Delivery Systems

To enhance the pharmacokinetic and pharmacodynamic properties of this compound, the development of prodrugs and targeted delivery systems presents a promising strategy. mdpi.comresearchgate.net Prodrugs are inactive derivatives that are converted into the active parent drug within the body, which can overcome issues such as poor solubility, instability, or non-specific targeting. mdpi.com

Esterase-activated prodrugs are a common approach. The methyl ester group of this compound could be modified to create more complex esters that are cleaved by specific esterases present in target tissues, thereby concentrating the active compound where it is needed most. nih.gov For example, creating ester prodrugs of related compounds has been shown to improve skin permeation for topical delivery. nih.gov Similarly, ester prodrugs of other active molecules have been developed to improve ocular delivery in conditions like age-related macular degeneration. nih.govresearchgate.net

Targeted delivery systems, such as encapsulation in nanoparticles or liposomes, could also be explored. These systems can be functionalized with ligands that bind to receptors overexpressed on diseased cells, such as cancer cells, leading to a more localized and effective therapeutic action while minimizing systemic exposure.

Combination Therapies with Existing Pharmacological Agents

Once the primary biological targets of this compound are identified, a logical next step is to investigate its efficacy in combination with existing drugs. Combination therapy is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer.

If the compound is found to be a kinase inhibitor, for example, combining it with standard-of-care chemotherapy agents or other targeted therapies could lead to synergistic effects. This could involve overcoming drug resistance or targeting the disease through multiple, complementary pathways. For instance, if it inhibits a component of the MAPK pathway, combining it with an agent that targets a different signaling cascade could be a powerful anti-cancer strategy. nih.gov Future in vitro and in vivo studies should be designed to assess the potential for synergistic, additive, or antagonistic interactions with a range of existing pharmacological agents.

Advanced Preclinical and Clinical Investigations

Should initial studies reveal significant biological activity, a structured progression into advanced preclinical and eventually clinical investigations would be necessary. While no clinical trials are currently reported for this compound, a hypothetical future path would follow established drug development protocols.

Advanced preclinical studies would involve evaluating the compound's efficacy in relevant animal models of disease. For instance, if it shows anti-cancer activity, it would be tested in xenograft models where human cancer cells are implanted into immunocompromised mice. nih.gov These studies are crucial for determining a preliminary therapeutic window and for identifying potential biomarkers of response.

If the preclinical data is compelling, the compound could advance to Phase I clinical trials to assess its safety, tolerability, and pharmacokinetics in a small group of human subjects. Subsequent Phase II and III trials would evaluate its efficacy in larger patient populations. researchgate.net

High-Throughput Screening and Library Design Based on the this compound Scaffold

The this compound structure can serve as a valuable scaffold for the discovery of new and more potent drug candidates. High-throughput screening (HTS) allows for the rapid testing of thousands to millions of compounds to identify "hits" with a desired biological activity. nih.gov

A focused compound library could be designed and synthesized around the this compound core. This would involve systematically modifying different parts of the molecule, such as:

Altering the substitution pattern on the benzoate ring.

Replacing the methyl group on the piperazine with other alkyl or aryl groups.

Modifying the ester group to other functional groups.

These newly created libraries of related compounds could then be subjected to HTS to identify derivatives with improved potency, selectivity, or pharmacokinetic properties. nih.govmdpi.com This approach accelerates the drug discovery process and can lead to the identification of optimized lead compounds. nih.gov

Leveraging Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. These computational tools can be powerfully applied to the future development of this compound and its derivatives.

AI and ML algorithms can be trained on existing data from compound libraries to build predictive models. These models can then be used to:

Predict the biological activity of virtual or newly designed compounds based on their chemical structure, saving time and resources on synthesizing and testing less promising molecules.

Optimize pharmacokinetic properties by predicting absorption, distribution, metabolism, and excretion (ADME) profiles.

De novo design of entirely new molecules based on the essential pharmacophoric features of the this compound scaffold, potentially leading to the discovery of novel chemical entities with superior properties.

By leveraging these advanced computational approaches, the design-make-test-analyze cycle in drug discovery can be significantly accelerated, paving a more efficient path toward developing clinically viable drugs from this promising chemical scaffold.

Q & A

Q. Q1. What are the standard synthetic routes for Methyl 3-(4-methylpiperazin-1-yl)benzoate, and how can reaction conditions be optimized?

Methodological Answer:

  • Step 1: Start with 3-(4-methylpiperazin-1-yl)benzoic acid (CAS 215309-01-6) .
  • Step 2: Perform esterification using methanol under acidic catalysis (e.g., H₂SO₄) at reflux (~70°C) for 6–12 hours .
  • Optimization: Use anhydrous conditions and monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1). Purity the product via column chromatography (yields typically 60–75%) .
  • Critical Factors: Temperature control prevents decarboxylation; solvent choice (DMF or DCM) affects reaction kinetics .

Advanced Synthesis: Addressing Byproduct Formation

Q. Q2. How can researchers resolve discrepancies in yield and purity caused by competing alkylation or acylation side reactions?

Methodological Answer:

  • Problem: Piperazine ring alkylation competes with esterification due to nucleophilic nitrogen .
  • Solution: Use protective groups (e.g., Boc for piperazine) during esterification, followed by deprotection .
  • Validation: Characterize intermediates via ¹H NMR (DMSO-d₆, 400 MHz) to confirm absence of N-alkylated byproducts .

Basic Structural Characterization

Q. Q3. What spectroscopic and crystallographic techniques are essential for confirming the structure of this compound?

Methodological Answer:

  • Spectroscopy:
    • ¹H/¹³C NMR: Identify ester carbonyl (~168 ppm), piperazine protons (δ 2.3–3.1 ppm), and aromatic protons (δ 7.2–8.1 ppm) .
    • FT-IR: Confirm ester C=O stretch (~1720 cm⁻¹) and piperazine N-H (broad ~3300 cm⁻¹) .
  • Crystallography: Use SHELX-97 or WinGX for single-crystal X-ray refinement. Typical space group: P2₁/c; bond angles: C-O-C ~118° (see [15] for analogous structures).

Advanced Crystallography: Resolving Disorder in Piperazine Moieties

Q. Q4. How can crystallographers address rotational disorder in the 4-methylpiperazine group during refinement?

Methodological Answer:

  • Issue: Piperazine rings often exhibit rotational disorder, leading to poor R-factors .
  • Approach:
    • Use SHELXL's PART instruction to model disordered atoms .
    • Apply geometric restraints (DFIX, FLAT) to maintain bond lengths/angles .
    • Validate with Hirshfeld surface analysis (CrystalExplorer) to ensure intermolecular interactions are modeled correctly .

Basic Pharmacological Profiling

Q. Q5. What in vitro assays are recommended for initial evaluation of this compound’s kinase inhibition potential?

Methodological Answer:

  • Assays:
    • Kinase Inhibition: Screen against human kinases (e.g., EGFR, BRAF) using ADP-Glo™ Kinase Assay .
    • Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7); IC₅₀ typically 10–50 µM .
  • Controls: Compare with structurally related kinase inhibitors (e.g., 3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid derivatives) .

Advanced Pharmacology: Analyzing Toxicity Data Contradictions

Q. Q6. How should researchers reconcile conflicting acute toxicity data (e.g., LD₅₀ variations) across studies?

Methodological Answer:

  • Root Cause: Differences in animal models (rat vs. mouse) or administration routes (oral vs. IV) .
  • Resolution:
    • Standardize protocols per OECD Guidelines 423 (acute oral toxicity) .
    • Perform dose-response studies with ≥3 replicates.
    • Use LC-MS/MS to verify compound stability in biological matrices .

Basic Analytical Chemistry

Q. Q7. Which HPLC conditions are optimal for purity assessment and stability testing?

Methodological Answer:

  • Column: C18 (5 µm, 250 × 4.6 mm).
  • Mobile Phase: Acetonitrile/0.1% TFA in water (60:40), isocratic flow (1.0 mL/min) .
  • Detection: UV at 254 nm; retention time ~8.2 minutes .
  • Validation: Linearity (R² >0.999), LOD ≈ 0.1 µg/mL .

Advanced Interaction Studies

Q. Q8. What computational methods predict binding modes of this compound with kinase targets?

Methodological Answer:

  • Docking: Use AutoDock Vina with kinase structures (PDB: 2ITY for EGFR) .
  • MD Simulations: Run 100 ns trajectories (GROMACS) to assess binding stability; analyze RMSD/RMSF .
  • Key Interactions: Piperazine N-H forms hydrogen bonds with kinase hinge region (e.g., Met793 in EGFR) .

Data Contradiction Analysis

Q. Q9. How can researchers resolve discrepancies in reported solubility (DMSO vs. aqueous buffers)?

Methodological Answer:

  • Issue: Solubility in DMSO (~50 mg/mL) vs. PBS (~0.2 mg/mL) .
  • Approach:
    • Use shake-flask method (USP <1236>) with pH-adjusted buffers .
    • Confirm via nephelometry; correlate with LogP (predicted ~2.1 via ChemAxon) .
    • Consider co-solvents (e.g., 10% Cremophor EL) for in vivo studies .

Structural Optimization

Q. Q10. What strategies improve metabolic stability of the methyl ester group in vivo?

Methodological Answer:

  • Problem: Ester hydrolysis by serum esterases reduces bioavailability .
  • Solutions:
    • Prodrug Approach: Replace methyl ester with pivaloyloxymethyl (POM) group .
    • Steric Shielding: Introduce ortho-substituents (e.g., Cl) to hinder enzymatic access .
    • Validation: Measure plasma half-life in Sprague-Dawley rats; target t₁/₂ >4 hours .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(4-methylpiperazin-1-yl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(4-methylpiperazin-1-yl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.